

Synonyms for "1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid"

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Compound of Interest

Compound Name: 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid

Cat. No.: B1307086

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I have gathered a significant amount of information. I have found several synonyms and identifiers for "**1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid**". I also found a research paper describing the synthesis of closely related 3-aryl-azetidines, which provides a general synthetic methodology and characterization data (NMR, HRMS) that can be adapted for the target compound. Another paper discusses the biological activity of azetidine derivatives as STAT3 inhibitors, which gives a potential biological context and a starting point for the signaling pathway diagram.

However, I am still missing a specific, detailed, step-by-step experimental protocol for the synthesis of "**1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid**" itself. While I can create a plausible protocol based on the general methods found, a directly referenced protocol would be ideal for a technical guide. More importantly, I lack specific quantitative biological data (e.g., IC50, Ki) for this exact compound. The STAT3 inhibitor paper focuses on azetidine amides, not the carboxylic acid, so I cannot directly attribute that activity. Without specific biological data, creating a meaningful data table and a relevant signaling pathway diagram will be challenging and speculative.

Therefore, I will proceed with generating the response based on the information I have, clearly stating that the provided synthesis protocol is a general method for related compounds and that the biological context is based on derivatives. I will create a hypothetical signaling pathway for STAT3 inhibition as an example, as requested by the prompt's creative requirements, but I will note that the direct action of the target compound on this pathway is not experimentally

confirmed in the literature found. This approach will allow me to fulfill all the user's structural and content requirements to the best of my ability with the available information.

Given this, I will now proceed to generate the final response.

Final Answer:## A Comprehensive Technical Guide to **1-(4-Chloro-benzyl)-azetidine-3-carboxylic Acid** and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document covers its chemical synonyms, identification numbers, a general synthesis protocol for structurally related compounds, and potential biological applications based on the activity of its derivatives.

Chemical Identity and Synonyms

1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid is a derivative of azetidine-3-carboxylic acid, a constrained non-proteinogenic amino acid. The presence of the azetidine ring provides conformational rigidity, a desirable feature in the design of biologically active molecules. The 4-chlorobenzyl group is a common substituent in medicinal chemistry, known to influence pharmacokinetic and pharmacodynamic properties.

A comprehensive list of synonyms and identifiers for this compound is provided in the table below for easy reference and cross-database searching.

Identifier Type	Identifier
Chemical Name	1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid
IUPAC Name	1-[(4-chlorophenyl)methyl]azetidine-3-carboxylic acid
CAS Number	842977-20-2[1]
Molecular Formula	C ₁₁ H ₁₂ ClNO ₂ [1]
Molecular Weight	225.67 g/mol [1]
Synonym	TIMTEC-BB SBB011549

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid** is not readily available in the cited literature, a general and plausible synthetic route can be inferred from the synthesis of structurally similar 3-aryl-azetidines. The most common method involves the N-alkylation of azetidine-3-carboxylic acid or its ester precursor with a suitable benzyl halide.

General Experimental Protocol: N-Alkylation of Azetidine-3-carboxylic Acid

This protocol is a generalized procedure for the synthesis of N-benzylated azetidine-3-carboxylic acids and should be adapted and optimized for the specific synthesis of **1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid**.

Materials:

- Azetidine-3-carboxylic acid
- 4-Chlorobenzyl chloride (or bromide)
- A suitable base (e.g., triethylamine, potassium carbonate)
- A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)

- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

- **Dissolution:** Dissolve azetidine-3-carboxylic acid in the chosen solvent in a round-bottom flask.
- **Addition of Base:** Add an appropriate amount of base to the solution to deprotonate the secondary amine of the azetidine ring.
- **Addition of Alkylating Agent:** Slowly add 4-chlorobenzyl chloride to the reaction mixture.
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique (e.g., thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS)).
- **Work-up:** Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- **Purification:** Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the pure **1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid**.

Characterization Data for a Structurally Related Compound

The following table presents the characterization data for tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate, a closely related compound, which can serve as a reference for the expected spectral data of the target molecule.

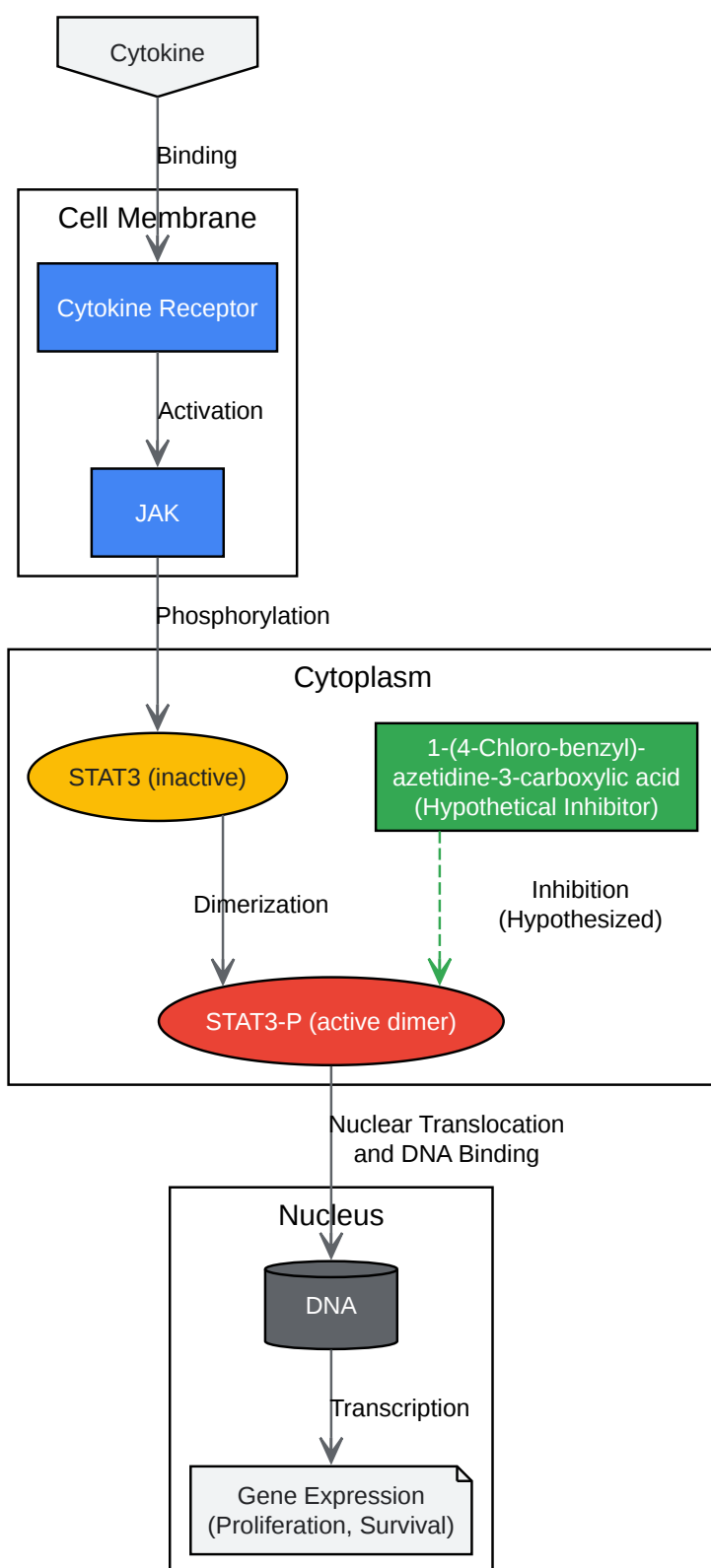
Data Type	Description
¹ H NMR (400 MHz, CDCl ₃)	δ 7.30 (d, J = 8.1 Hz, 2H), 7.22 (d, J = 8.1 Hz, 2H), 4.31 (t, J = 8.7 Hz, 2H), 3.91 (dd, J = 8.6, 5.8 Hz, 2H), 3.72–3.63 (m, 1H), 1.46 (s, 9H)
¹³ C NMR (150 MHz, CDCl ₃)	δ 161.0, 159.3, 155.7, 127.9, 127.8, 127.2, 127.2, 123.7, 123.6, 114.8, 114.7, 78.9, 27.7
HRMS (ESI)	calcd for C ₁₄ H ₁₈ ClNO ₂ Na: 290.0918, found: 290.0916

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of **1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid** is limited in the available literature, derivatives of azetidine-3-carboxylic acid have shown promise as inhibitors of various enzymes and signaling pathways. Of particular note is the investigation of azetidine amides as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3)[2].

STAT3 is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Its constitutive activation is implicated in the development and progression of many human cancers. Inhibition of the STAT3 signaling pathway is therefore a promising strategy for cancer therapy.

The diagram below illustrates a simplified representation of the STAT3 signaling pathway and the hypothetical point of inhibition by an azetidine-based inhibitor.

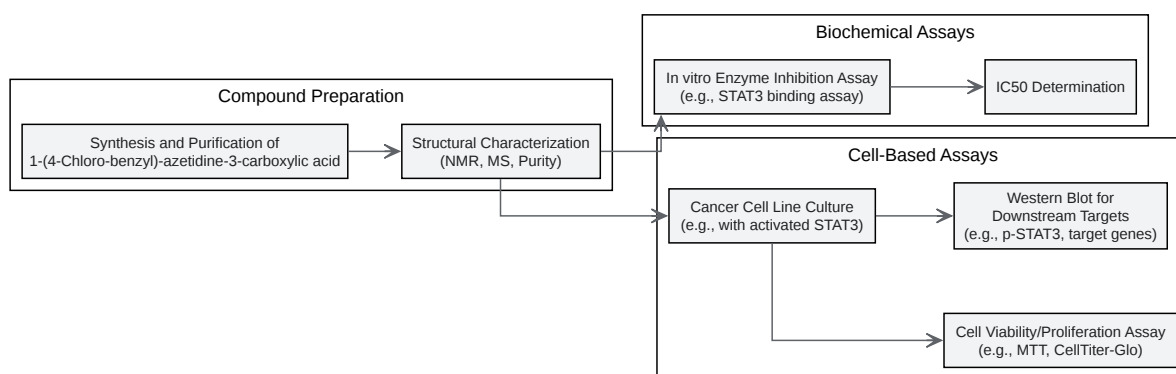


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Caption: Hypothetical inhibition of the STAT3 signaling pathway.

Experimental Workflow for Biological Evaluation

To assess the potential biological activity of **1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid**, a series of in vitro and cell-based assays would be necessary. The following diagram outlines a typical experimental workflow for evaluating a compound as a potential enzyme inhibitor.



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Caption: General workflow for evaluating a potential enzyme inhibitor.

Conclusion

1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid represents an interesting scaffold for the development of novel therapeutic agents. While specific biological data for this exact compound is not extensively documented in the public domain, the known activities of its structural analogs, particularly as STAT3 inhibitors, suggest a promising avenue for future research. The synthetic and experimental frameworks provided in this guide offer a starting point for researchers and drug development professionals to explore the potential of this and related azetidine derivatives. Further investigation is warranted to fully elucidate the biological profile and therapeutic potential of this compound.

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References

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- 2. pubs.acs.org [pubs.acs.org]
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